REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([Si:11]([CH3:14])([CH3:13])[CH3:12])=[C:4]([F:15])[N:3]=1.[CH3:16][Si](C=[N+]=[N-])(C)C>C(Cl)Cl.CO>[F:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]([Si:11]([CH3:13])([CH3:12])[CH3:14])=[C:4]([F:15])[N:3]=1.[F:1][C:2]1[N:3]=[C:4]([F:15])[C:5]([Si:11]([CH3:12])([CH3:14])[CH3:13])=[CH:6][C:7]=1[C:8]([O:10][CH3:16])=[O:9]
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Name
|
|
Quantity
|
1.17 g
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Type
|
reactant
|
Smiles
|
FC1=NC(=C(C=C1C(=O)O)[Si](C)(C)C)F
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Type
|
CUSTOM
|
Details
|
under reduced pressure and purification
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC(=C(C=C1C(=O)O)[Si](C)(C)C)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)OC)C=C(C(=N1)F)[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |